molecular formula C10H18N4 B1476135 3-Azido-1-(3-methylcyclohexyl)azetidine CAS No. 2098100-73-1

3-Azido-1-(3-methylcyclohexyl)azetidine

Cat. No.: B1476135
CAS No.: 2098100-73-1
M. Wt: 194.28 g/mol
InChI Key: KLGMPGYQOCYCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(3-methylcyclohexyl)azetidine is a specialized chemical building block designed for research applications in medicinal chemistry and chemical biology. This compound features an azetidine ring, a saturated four-membered heterocycle that is increasingly valued in drug discovery for its ability to improve key physicochemical properties of candidate molecules. The azido (-N 3 ) functional group is a versatile handle for further synthetic elaboration, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This high-fidelity reaction allows researchers to efficiently conjugate the azetidine scaffold with a wide array of alkyne-bearing molecules, enabling the rapid synthesis of diverse compound libraries for screening or the creation of specific chemical probes. The primary research value of this azidoazetidine lies in its role as a sp 3 -rich intermediate. The 3-methylcyclohexyl substituent contributes to the three-dimensionality of the molecule, which can be crucial for exploring novel chemical space and optimizing interactions with biological targets. As a research tool, this compound can be utilized in the synthesis of more complex molecules, the development of covalent inhibitors, or as a precursor for the introduction of the 1-(3-methylcyclohexyl)azetidine motif via Staudinger or aza-Wittig reactions following azide reduction. Researchers are advised to handle all organic azides with appropriate safety precautions, including the use of personal protective equipment and safety shields, due to potential shock and heat sensitivity. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-azido-1-(3-methylcyclohexyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-3-2-4-10(5-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMPGYQOCYCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural Analogues

(a) 3-Azido-1-(3,4-dichlorobenzyl)azetidine
  • Molecular Formula : C₁₀H₁₀Cl₂N₄ (vs. C₁₀H₁₆N₄ for the target compound).
  • Key Differences: Substituent: 3,4-Dichlorobenzyl (aromatic, electron-withdrawing) vs. 3-methylcyclohexyl (aliphatic, electron-donating). Molecular Weight: 257.118 g/mol (higher due to Cl atoms) vs. ~192.26 g/mol. Reactivity: The dichlorobenzyl group may enhance electrophilic substitution but reduce solubility in non-polar media compared to the methylcyclohexyl group .
(b) 3-Azido-1-cycloheptylazetidine
  • Molecular Formula : C₁₀H₁₈N₄ (cycloheptyl substituent).
  • Key Differences: Ring Size: Cycloheptyl (7-membered) vs. 3-methylcyclohexyl (6-membered).
(c) 3-Haloazetidines (e.g., 3-chloroazetidine)
  • Functional Group : Halogen (-Cl, -Br) vs. azido (-N₃).
  • Applications : 3-Haloazetidines are precursors for nucleophilic substitutions, whereas the azido group facilitates click chemistry for bioconjugation or polymer synthesis .

Research Findings and Limitations

  • Stability : Azidoazetidines are generally stable under inert conditions but may decompose exothermically upon heating, requiring careful handling .
  • Gaps in Data : Direct pharmacological studies on 3-Azido-1-(3-methylcyclohexyl)azetidine are scarce; most insights are extrapolated from structural analogues like 3-azido-1-cycloheptylazetidine .

Q & A

Q. Optimization Strategies :

  • Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading .
  • Monitor reaction progress via HPLC or FT-IR to identify side reactions (e.g., azide decomposition) .

(Advanced) How can computational modeling enhance the design of click chemistry applications for this compound in bioconjugation?

Methodological Answer:

Density Functional Theory (DFT) : Predict regioselectivity and activation energy barriers for CuAAC reactions. Compare with experimental kinetic data to validate models .

Molecular Dynamics (MD) : Simulate interactions between the azide and biomolecules (e.g., proteins) to optimize conjugation efficiency .

Parametric Sensitivity Analysis : Identify critical reaction parameters (e.g., pH, ligand type) to minimize side products .

Q. Example Workflow :

StepTool/MethodOutput
DFT OptimizationGaussian, ORCATransition state geometry
MD SimulationGROMACSBinding affinity metrics
Experimental ValidationLC-MSReaction yield quantification

(Basic) What analytical techniques are essential for characterizing structural integrity and purity?

Q. Methodological Answer :

  • NMR Spectroscopy : Confirm azetidine ring conformation (δ 3.5–4.5 ppm for CH2-N) and azide integration .
  • Mass Spectrometry : Verify molecular ion ([M+H]+ at m/z ~218) and detect impurities (e.g., unreacted precursors) .
  • FT-IR : Identify azide stretching vibrations (~2100 cm⁻¹) and monitor degradation (e.g., amine formation at ~3300 cm⁻¹) .

Critical Note : Store samples at –20°C in inert solvents (e.g., DMSO) to prevent azide decomposition .

(Advanced) How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Q. Methodological Answer :

Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural effects .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-methylcyclohexyl vs. benzyl groups) on target binding .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile divergent datasets, accounting for variables like solvent polarity or pH .

Q. Case Study :

  • A 2024 study found that replacing benzoyl with azido groups increased click chemistry efficiency but reduced metabolic stability . Resolve discrepancies by testing both parameters in tandem.

(Advanced) What safety protocols are critical for handling azide-containing compounds in experimental workflows?

Q. Methodological Answer :

Risk Mitigation :

  • Conduct small-scale reactions (<100 mg) to minimize explosion risks .
  • Use blast shields and remote-controlled equipment for azide synthesis .

Waste Management : Quench residual azides with sodium nitrite/acid solutions to form stable byproducts .

Training : Mandate safety certifications (e.g., OSHA) for personnel, emphasizing azide-specific hazards .

(Basic) What strategies improve the stability of this compound in aqueous solutions?

Q. Methodological Answer :

  • pH Buffering : Maintain neutral pH (6.5–7.5) to prevent acid-catalyzed decomposition .
  • Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO for long-term storage .
  • Additives : Use radical scavengers (e.g., BHT) to inhibit azide degradation under light .

(Advanced) How can multi-omics approaches elucidate the metabolic fate of this compound in biological systems?

Q. Methodological Answer :

Metabolomics : Track azide conversion to amines using LC-HRMS and isotope labeling .

Proteomics : Identify bioconjugation targets via affinity purification and peptide mapping .

Data Integration : Use platforms like Skyline or MaxQuant to correlate metabolic pathways with toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(3-methylcyclohexyl)azetidine
Reactant of Route 2
3-Azido-1-(3-methylcyclohexyl)azetidine

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